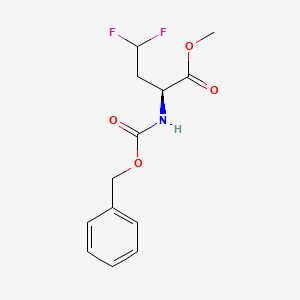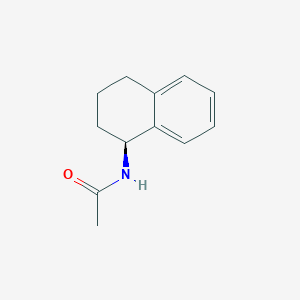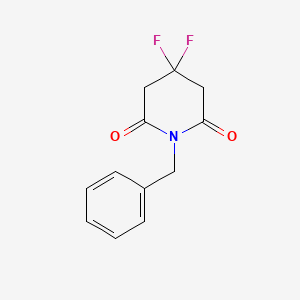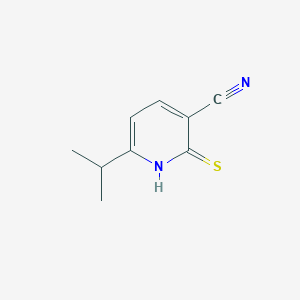![molecular formula C15H11F3N2O2 B8781062 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE](/img/structure/B8781062.png)
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE
Overview
Description
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE is a compound that contains both nitro and trifluoromethyl functional groups attached to an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE typically involves the nitration of 4-(trifluoromethyl)phenylindoline. This can be achieved through the reaction of 4-(trifluoromethyl)phenylindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Reduction: The major product of the reduction reaction is [2-Amino-4-(trifluoromethyl)phenyl]indoline.
Substitution: The major products depend on the nucleophile used but typically result in the replacement of the trifluoromethyl group with the nucleophile.
Scientific Research Applications
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but has a phenol core instead of an indoline core.
4-Chloro-3-nitrobenzotrifluoride: Similar in structure but with a chloro group instead of an indoline core.
4-Hydroxy-3-nitrobenzotrifluoride: Similar in structure but with a hydroxy group instead of an indoline core.
Uniqueness
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE is unique due to the presence of the indoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The indoline core can participate in additional interactions and reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11F3N2O2 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydroindole |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)11-5-6-13(14(9-11)20(21)22)19-8-7-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2 |
InChI Key |
HTYOJGBBZYEJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2'-[Oxybis(ethyleneoxy)]bisacetyl dichloride](/img/structure/B8781041.png)


![2-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanol](/img/structure/B8781074.png)
![(3aR,6aR)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8781075.png)
